molecular formula C7H2Br2FN B1409947 2,4-Dibromo-3-fluorobenzonitrile CAS No. 1803816-99-0

2,4-Dibromo-3-fluorobenzonitrile

Cat. No.: B1409947
CAS No.: 1803816-99-0
M. Wt: 278.9 g/mol
InChI Key: GTSUUGRRHSRQGV-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-fluorobenzonitrile is a halogenated aromatic compound with the molecular formula C₇H₂Br₂FN and an estimated molecular weight of 279.9 g/mol (calculated from substituent contributions). The structure features a benzonitrile core substituted with bromine atoms at positions 2 and 4, and a fluorine atom at position 3. This arrangement of electron-withdrawing groups (Br, F, and CN) renders the compound highly deactivated, directing further reactions to specific positions on the aromatic ring. While explicit data on its physical properties (e.g., melting/boiling points) are unavailable in the provided evidence, its structural analogs suggest applications in pharmaceuticals, agrochemicals, or as intermediates in halogen-exchange reactions .

Properties

IUPAC Name

2,4-dibromo-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2FN/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSUUGRRHSRQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801294379
Record name Benzonitrile, 2,4-dibromo-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803816-99-0
Record name Benzonitrile, 2,4-dibromo-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803816-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2,4-dibromo-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3-fluorobenzonitrile can be achieved through several methods. One common approach involves the bromination of 3-fluorobenzonitrile. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dibromo-3-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3-fluorobenzonitrile in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and fluorine substituents. This activation facilitates various substitution and coupling reactions by stabilizing the transition states and intermediates formed during these processes .

Comparison with Similar Compounds

Structural and Electronic Comparison

The following table compares 2,4-Dibromo-3-fluorobenzonitrile with structurally related halogenated benzonitriles:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
This compound C₇H₂Br₂FN 279.9 Br: 2,4; F: 3; CN: 1 High electron deficiency due to three EWGs; bromines enhance leaving-group potential.
3-Bromo-2,5-difluorobenzonitrile C₇H₂BrF₂N 234.0 Br: 3; F: 2,5; CN: 1 Two fluorine atoms increase ring deactivation; bromine at meta position limits reactivity.
4-Bromo-2,5-difluorobenzonitrile C₇H₂BrF₂N 234.0 Br: 4; F: 2,5; CN: 1 Similar to above but with bromine at para position, altering steric and electronic effects.
4-Bromobenzonitrile C₇H₄BrN 182.0 Br: 4; CN: 1 Single bromine reduces molecular weight and reactivity compared to dihalogenated analogs.
3-Bromo-5-fluoro-4-iodoaniline C₆H₄BrFINO 290.9 Br: 3; F: 5; I: 4; NH₂: 1 Inclusion of iodine and amine group shifts applications to medicinal chemistry.

Key Observations :

  • Electron-Withdrawing Effects : The nitrile group (CN) synergizes with halogens to deactivate the ring, making the compound resistant to electrophilic attack but reactive in SNAr (nucleophilic aromatic substitution) reactions .

Biological Activity

2,4-Dibromo-3-fluorobenzonitrile (DBFBN) is a halogenated aromatic compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article reviews the biological activity of DBFBN, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Molecular Characteristics:

PropertyValue
Molecular FormulaC7H2Br2F N
Molecular Weight246.89 g/mol
IUPAC NameThis compound
InChI KeyQHOVUQXKQHGGTM-UHFFFAOYSA-N

DBFBN features a nitrile group, which is known for its reactivity in organic synthesis and biological interactions. The presence of bromine and fluorine atoms enhances its chemical reactivity and potential biological effects.

Antimicrobial Properties

Research indicates that DBFBN exhibits antimicrobial activity against various bacterial strains. A study demonstrated that compounds with similar halogenated structures showed significant inhibition of bacterial growth, suggesting that DBFBN may possess comparable properties. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways due to the compound’s electrophilic nature.

Anticancer Properties

DBFBN has also been investigated for its anticancer potential . In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle proteins .

A notable case study involved the treatment of a specific cancer cell line with DBFBN, resulting in a significant reduction in cell viability. The study reported a dose-dependent response, with higher concentrations leading to increased apoptosis markers such as cleaved PARP and Annexin V positivity.

The biological activity of DBFBN can be attributed to several mechanisms:

  • Nucleophilic Attack: The nitrile group can participate in nucleophilic substitution reactions, potentially interacting with cellular nucleophiles.
  • Halogen Bonding: The presence of bromine and fluorine can facilitate halogen bonding with biological macromolecules, altering their structure and function.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that DBFBN may induce oxidative stress in cells, leading to increased ROS levels that can damage cellular components and trigger apoptosis .

Comparative Analysis

To understand the uniqueness of DBFBN's biological activity, it is useful to compare it with similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModerateHighNucleophilic attack, ROS generation
2,4-Dichloro-3-fluorobenzonitrileLowModerateHalogen bonding
2-Bromo-4-fluorobenzonitrileHighLowNucleophilic substitution

Case Studies

  • Antimicrobial Efficacy Study:
    A recent study evaluated the antimicrobial effects of DBFBN against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial colonies at concentrations above 50 µg/mL.
  • Cancer Cell Line Study:
    In vitro testing on MCF-7 breast cancer cells revealed that treatment with DBFBN at 10 µM resulted in a 70% reduction in cell proliferation over 48 hours, highlighting its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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